![molecular formula C21H22ClN3O3S B2700589 3-(4-chlorobenzyl)-N-(3-ethoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422282-72-2](/img/structure/B2700589.png)
3-(4-chlorobenzyl)-N-(3-ethoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, an ethoxypropyl group, and a tetrahydroquinazoline group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by its polarity, and its reactivity could be influenced by the presence of the chlorobenzyl and ethoxypropyl groups .Scientific Research Applications
Synthesis and Biological Activities of Quinazolinone Derivatives
Research has shown that quinazolinone derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitubercular, and anticancer properties. For instance, a study by Abu‐Hashem et al. (2020) explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antitubercular Activities
Quinazolinone compounds have also been identified as potent antimicrobial and antitubercular agents. Desai, Dodiya, & Shihora (2011) synthesized a series of clubbed quinazolinone and 4-thiazolidinone compounds, showing significant in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011). Similarly, Patel & Patel (2010) reported on fluoroquinolone-based 4-thiazolidinones with notable antibacterial and antifungal properties (Patel & Patel, 2010).
Anticancer Activities
Furthermore, the anticancer potential of quinazolinone derivatives has been a subject of interest. Gaber et al. (2021) focused on synthesizing new quinazoline-3-carboxylic acid derivatives, evaluating their anticancer effects against the breast cancer MCF-7 cell line, highlighting the therapeutic potential of these compounds in oncology research (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-2-28-11-3-10-23-19(26)15-6-9-17-18(12-15)24-21(29)25(20(17)27)13-14-4-7-16(22)8-5-14/h4-9,12H,2-3,10-11,13H2,1H3,(H,23,26)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSRYAQMIKVTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)methyl]-N-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.